N-(3,4-difluorophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(3,4-Difluorophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,4-difluorophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a difluorophenyl halide reacts with the pyrazolo[3,4-b]pyridine core.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-(3,4-Difluorophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~4~-(3,4-Difluorophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: This compound can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N4-(3,4-difluorophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N~4~-(2,4-Difluorophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- N~4~-(3,5-Difluorophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Uniqueness
N~4~-(3,4-Difluorophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. This positioning can result in different binding affinities and selectivities compared to its analogs, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C15H12F2N4O |
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Molecular Weight |
302.28 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H12F2N4O/c1-8-5-10(11-7-18-21(2)14(11)19-8)15(22)20-9-3-4-12(16)13(17)6-9/h3-7H,1-2H3,(H,20,22) |
InChI Key |
JISSMXTVKWYONM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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